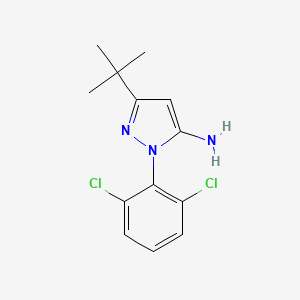
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H15Cl2N3 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(tert-Butyl)-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.18 g/mol. The compound features a pyrazole ring substituted with a tert-butyl group and a dichlorophenyl moiety, which are crucial for its biological activity.
Synthesis
The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the condensation of tert-butyl hydrazine with 2,6-dichlorobenzaldehyde followed by cyclization to form the pyrazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines.
- Mechanism of Action : The biological activity is often attributed to the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Properties
In addition to anticancer activity, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting kinases involved in cancer progression. Preliminary data indicate that it may act as a weak inhibitor of certain protein kinases, although further studies are required to elucidate its efficacy and selectivity.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives, including this compound, where researchers observed significant differences in activity based on structural modifications. The study concluded that substituents on the pyrazole ring greatly influence biological outcomes.
Research Findings
Research has demonstrated that:
- Structure-Activity Relationship (SAR) : Modifications on the dichlorophenyl group enhance binding affinity to target proteins.
- Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promising therapeutic effects, careful assessment is needed to understand its safety profile.
Properties
IUPAC Name |
5-tert-butyl-2-(2,6-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)10-7-11(16)18(17-10)12-8(14)5-4-6-9(12)15/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAHIDXNXGHGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696219 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-19-9 | |
| Record name | 3-tert-Butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















